molecular formula C11H12FNO4 B3027446 4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran CAS No. 1286275-11-3

4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran

Cat. No. B3027446
CAS RN: 1286275-11-3
M. Wt: 241.22
InChI Key: IZIOFGMNFDNLDF-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran is a chemical compound with the formula C11H12FNO4 . It is used as a building block in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydropyran ring with a 2-fluoro-4-nitrophenoxy group attached . The molecular weight of the compound is 241.22 .

Scientific Research Applications

Synthesis and Biological Activity

4-(2-Fluoro-4-nitrophenoxy)tetrahydro-2H-pyran and its derivatives are primarily utilized as intermediates in the synthesis of biologically active compounds. For example, the compound 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine (1) is synthesized via a rapid method involving substitution and ring buckling reactions, demonstrating an efficient pathway to biologically relevant molecules (Zhang et al., 2019).

Pyrolysis Kinetics and Mechanism

Studies on the gas-phase pyrolysis of tetrahydropyranyl phenoxy ethers, closely related to this compound, reveal insights into reaction kinetics and mechanisms. These compounds undergo homogeneous, unimolecular pyrolysis, yielding dihydropyran and corresponding phenols. Such studies are crucial in understanding the thermal stability and decomposition pathways of these compounds (Álvarez-Aular et al., 2018).

Educational Applications in Organic Synthesis

In an educational context, derivatives of this compound have been used in undergraduate laboratory projects. One such project involves synthesizing tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via an environmentally friendly reaction. This approach not only educates students on synthetic methods but also emphasizes the importance of green chemistry (Dintzner et al., 2012).

properties

IUPAC Name

4-(2-fluoro-4-nitrophenoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c12-10-7-8(13(14)15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIOFGMNFDNLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238871
Record name 2H-Pyran, 4-(2-fluoro-4-nitrophenoxy)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286275-11-3
Record name 2H-Pyran, 4-(2-fluoro-4-nitrophenoxy)tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286275-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, 4-(2-fluoro-4-nitrophenoxy)tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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